![molecular formula C26H30N8O B2365255 N-[2-(二乙氨基)乙基]-4-(10-苯基双[1,2,4]三唑并[1,5-c:4',3'-a]喹唑啉-3-基)丁酰胺 CAS No. 902290-44-2](/img/no-structure.png)

N-[2-(二乙氨基)乙基]-4-(10-苯基双[1,2,4]三唑并[1,5-c:4',3'-a]喹唑啉-3-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

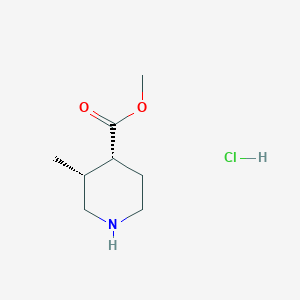

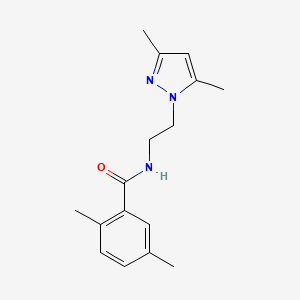

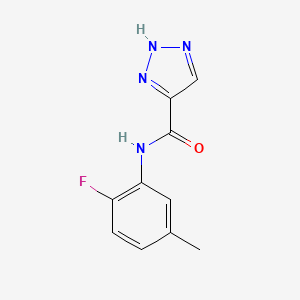

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C26H30N8O and its molecular weight is 470.581. The purity is usually 95%.

BenchChem offers high-quality N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和药理研究

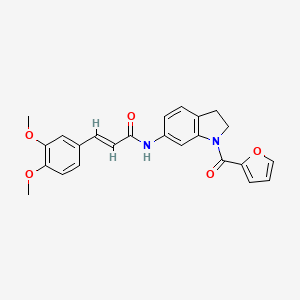

已经合成了一系列新型三唑并喹唑啉-5-酮,包括结构与 N-[2-(二乙氨基)乙基]-4-(10-苯基双[1,2,4]三唑并[1,5-c:4',3'-a]喹唑啉-3-基)丁酰胺相似的化合物,并研究了它们的药理特性。例如,Alagarsamy 等人(2009 年)合成了一系列 4-(3-乙基苯基)-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,它们在豚鼠中表现出显着的体内 H1 抗组胺活性,表明作为新型 H1 抗组胺剂的潜力 (Alagarsamy, Kavitha, Rupeshkumar, Solomon, Kumar, Kumar, & Sharma, 2009)。

抗菌和抗真菌活性

三唑并喹唑啉的一些衍生物表现出抗菌和抗真菌活性。Hassan(2013 年)报道了新的吡唑啉和吡唑衍生物,包括具有 [1,2,4]三唑并喹唑啉-3-基部分的结构,对各种微生物表现出活性 (Hassan, 2013)。

苯二氮卓受体结合活性

已经研究了 [1,2,4]三唑并喹唑啉的苯二氮卓受体结合活性,表明它们在药物化学中的潜在用途。Francis 等人(1991 年)合成了一系列新型 [1,2,4]三唑并[1,5-c]喹唑啉-5(6H)-酮,发现一些化合物是有效的苯二氮卓受体拮抗剂 (Francis, Cash, Barbaz, Bernard, Lovell, Mazzenga, Friedmann, Hyun, Braunwalder, & Loo, 1991)。

腺苷受体拮抗作用

结构上与三唑并喹唑啉相关的 4-氨基[1,2,4]三唑并[4,3-a]喹喔啉已显示出与腺苷 A1 和 A2 受体牢固结合。这些化合物由 Sarges 等人(1990 年)合成,可能具有作为抗抑郁药和腺苷受体拮抗剂的潜力 (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990)。

分子重排和甜菜碱合成

Crabb 等人(1999 年)探索了三唑并喹唑啉甜菜碱的制备和相关化合物的分子重排。这项研究有助于了解这些分子的化学行为和在各个领域的潜在应用 (Crabb, Mccullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999)。

作用机制

Target of Action

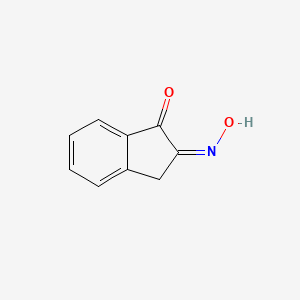

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these processes.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

Given the diverse pharmacological activities of similar compounds, it is likely that the compound exerts its effects at both the molecular and cellular levels, potentially affecting cell proliferation, enzyme activity, and inflammatory responses .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline with N-[2-(diethylamino)ethyl]-4-bromobutanamide in the presence of a base to form the desired product.", "Starting Materials": [ "10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline", "N-[2-(diethylamino)ethyl]-4-bromobutanamide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline and N-[2-(diethylamino)ethyl]-4-bromobutanamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Recrystallize the purified product from a suitable solvent (e.g. ethanol) to obtain the final product, N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide." ] } | |

CAS 编号 |

902290-44-2 |

分子式 |

C26H30N8O |

分子量 |

470.581 |

IUPAC 名称 |

N-[2-(diethylamino)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |

InChI |

InChI=1S/C26H30N8O/c1-3-32(4-2)18-17-27-23(35)16-10-15-22-29-30-26-33(22)21-14-9-8-13-20(21)25-28-24(31-34(25)26)19-11-6-5-7-12-19/h5-9,11-14H,3-4,10,15-18H2,1-2H3,(H,27,35) |

InChI 键 |

SJDGYHNLCZOGEE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365174.png)

![ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2365177.png)

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2365180.png)

![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)

![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)